(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
The compound (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a structurally complex benzothiazole-dioxine hybrid. Its core consists of a benzo[d]thiazole scaffold fused with a 1,4-benzodioxine moiety, substituted with an acetamido group at position 6 and a 2-methoxyethyl chain at position 3 of the thiazole ring.
These compounds are typically explored for pharmacological activities, including kinase inhibition and antitumor properties .
Properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-13(25)22-14-7-8-15-19(11-14)30-21(24(15)9-10-27-2)23-20(26)18-12-28-16-5-3-4-6-17(16)29-18/h3-8,11,18H,9-10,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFAHBBTQLGGGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3COC4=CC=CC=C4O3)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in the Benzothiazole-Carboxamide Family
highlights N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide derivatives, which share the benzothiazole-carboxamide backbone but lack the 1,4-dioxine ring. Key differences include:
- Substituent Diversity : Analogs like 4g (4-chlorophenyl) and 4h (2,6-difluorophenyl) exhibit halogenated aryl groups, enhancing lipophilicity and target binding compared to the methoxyethyl and acetamido groups in the target compound .
- Synthetic Yields: Yields for these derivatives range from 37% to 70%, dependent on substituent steric effects and reaction conditions (e.g., ethanol reflux) .
Table 1: Comparison of Benzothiazole-Carboxamide Derivatives
Thiazolo-Pyrimidine Derivatives
describes thiazolo-pyrimidines (e.g., 11a and 11b ) with fused heterocyclic systems. Key distinctions:
- Bioactivity Clues: While bioactivity data are absent in , similar pyrimidine derivatives are known for antimicrobial and anticancer activities due to their planar structure and hydrogen-bonding capacity .
Table 2: Thiazolo-Pyrimidine vs. Target Compound
| Feature | Thiazolo-Pyrimidine (11a) | Target Compound |
|---|---|---|
| Core Structure | Thiazolo[3,2-a]pyrimidine | Benzo[d]thiazole-1,4-dioxine |
| Key Substituents | 2,4,6-Trimethylbenzylidene (11a) | 6-Acetamido, 3-(2-methoxyethyl) |
| IR Peaks | 2219 cm⁻¹ (CN), 1718 cm⁻¹ (CO) | Expected: ~1650–1700 cm⁻¹ (C=O, C=N) |
| Synthetic Yield | 68% (11a) | Not reported |
Thiadiazole Hybrids with Anticancer Potential
and focus on thiadiazole-containing benzothiazoles, such as 6d and 4.1 , which exhibit VEGFR-2 inhibition and antitumor activity. Comparisons include:
- Pharmacophore Design : Compound 6d incorporates a nitro group at position 6 of the benzothiazole ring, enhancing electron-withdrawing effects and kinase binding affinity. In contrast, the target compound’s acetamido group may favor hydrogen bonding with target proteins .
- Synthetic Complexity : Thiadiazole derivatives require multi-step syntheses (e.g., thiourea cyclization in ), whereas the target compound’s synthesis likely involves imine formation and acetamido substitution .
Table 3: Thiadiazole Hybrids vs. Target Compound
| Parameter | N-(6-Nitrobenzo[d]thiazol-2-yl)-... (6d) | Target Compound |
|---|---|---|
| Key Functional Groups | Nitro, thiadiazole-thioacetamide | Acetamido, methoxyethyl, dioxine |
| Bioactivity | VEGFR-2 inhibition (IC₅₀: 0.89 µM) | Not reported (predicted kinase inhibition) |
| Molecular Weight | ~450–500 g/mol | Estimated ~450–500 g/mol |
Thioacetamide and Cyclization Byproducts
discusses N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1), highlighting:
- Cyclization Pathways : Sulfuric acid-mediated cyclization yields thiadiazole rings, contrasting with the target compound’s imine-based cyclization .
- Spectroscopic Validation : 4.1 ’s IR (1670 cm⁻¹ for C=O) and NMR (δ 1.91 for CH₃) data provide benchmarks for acetamido-group characterization in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
